JWH-122 N-Pentanoic Acid-d4
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Overview
Description
MAM2201 N-pentanoic acid metabolite-d4 is a synthetic cannabinoid metabolite. It is a labeled version of MAM2201 N-pentanoic acid metabolite, which is a potential phase 1 metabolite of MAM2201 or JWH 122 . This compound is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, the production of such labeled compounds involves specialized facilities equipped to handle isotopic labeling and ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MAM2201 N-pentanoic acid metabolite-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce dehydrogenated derivatives .
Scientific Research Applications
MAM2201 N-pentanoic acid metabolite-d4 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of MAM2201 N-pentanoic acid metabolite-d4 involves its interaction with cannabinoid receptors (CB1 and CB2). It acts as an agonist, binding to these receptors and mimicking the effects of endogenous cannabinoids . This interaction leads to various physiological and psychological effects, including alterations in mood, perception, and motor function .
Comparison with Similar Compounds
MAM2201 N-pentanoic acid metabolite-d4 is structurally similar to other synthetic cannabinoid metabolites, such as:
AM2201: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
JWH 122: A synthetic cannabinoid that also acts as an agonist at CB1 and CB2 receptors.
The uniqueness of MAM2201 N-pentanoic acid metabolite-d4 lies in its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of metabolic pathways .
Properties
Molecular Formula |
C25H23NO3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i6D2,7D2 |
InChI Key |
CXHVTSVFMMQERU-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Origin of Product |
United States |
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